molecular formula C10H7BrN2O B1331702 6-(4-Bromophenyl)pyridazin-3-ol CAS No. 50636-57-2

6-(4-Bromophenyl)pyridazin-3-ol

Cat. No.: B1331702
CAS No.: 50636-57-2
M. Wt: 251.08 g/mol
InChI Key: SXDHLGDAZQDUBI-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic compound with the molecular formula C10H7BrN2O It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms

Scientific Research Applications

6-(4-Bromophenyl)pyridazin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials with specific properties, such as liquid crystals.

Mechanism of Action

Target of Action

The primary target of 6-(4-Bromophenyl)pyridazin-3-ol is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission, and any alteration in its activity can lead to significant behavioral changes and impairments in body movement .

Mode of Action

This inhibition could disrupt normal nerve impulse transmission, leading to various physiological and behavioral changes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the cholinergic nervous system, given its interaction with AchE . Disruption of AchE activity can affect the breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells. This disruption can lead to an accumulation of acetylcholine, potentially causing overstimulation of the muscles and glands.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The inhibition of AchE by this compound could lead to an increase in acetylcholine levels, potentially causing overstimulation of muscles and glands. This overstimulation could manifest as behavioral changes and impairments in body movement . Additionally, the compound might have an impact on oxidative stress, as indicated by a dose-dependent increase in malondialdehyde (MDA), a biomarker for oxidative injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)pyridazin-3-ol typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired pyridazin-3-ol derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazin-3-ol derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound, which lacks the bromophenyl and hydroxyl groups.

    Pyridazinone: A derivative with a keto group at the 3-position instead of a hydroxyl group.

    4-Bromophenyl derivatives: Compounds with the 4-bromophenyl group attached to different heterocyclic cores.

Uniqueness

6-(4-Bromophenyl)pyridazin-3-ol is unique due to the presence of both the bromophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

3-(4-bromophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDHLGDAZQDUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351033
Record name 6-(4-bromophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50636-57-2
Record name 6-(4-bromophenyl)pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 86.3 g of 6-(p-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone (prepared as described in Example 5 of U.S. Pat. No. 3,689,652) in 500 ml. of glacial acetic acid is heated to 80° C. with continuous stirring. A solution of 60 g. (19.2 ml) of bromine in 80 ml. of acetic acid is added dropwise at 75°-80° C. over a period of 1 hour. The mixture is heated with stirring on a steam bath for 1/2 hour more and then poured into 3 liters of cracked ice and water. The white solid is collected by filtration and air dried, yielding 6-(p-bromophenyl)-3(2H)-pyridazinone.
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Synthesis routes and methods II

Procedure details

An 86.3 g. sample of 6-(p-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone (prepared as in U.S. Pat. No. 3,689,652, Example 4) is dissolved in 500 ml. of glacial acetic acid by heating to 80° C. with continuous stirring. A solution of 60 g. of bromine in 80 ml. of acetic acid is added dropwise at 75°-80° C. over a one hour period. A solid is separated near the end of the addition. The reaction mixture is heated with stirring on the steam bath for half an hour more, then is poured into 3 liters of cracked ice-water. The white solid formed is collected by filtration and is air dried. The product is then recrystallized from ethyl alcohol to afford 6-(p-bromophenyl)-3(2H)-pyridazinone.
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